molecular formula C11H14BrN B1453820 5-bromo-N-cyclobutyl-2-methylaniline CAS No. 1247047-82-0

5-bromo-N-cyclobutyl-2-methylaniline

Cat. No.: B1453820
CAS No.: 1247047-82-0
M. Wt: 240.14 g/mol
InChI Key: DGQCMACNNXDJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-cyclobutyl-2-methylaniline is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-N-cyclobutyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-8-5-6-9(12)7-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQCMACNNXDJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-N-cyclobutyl-2-methylaniline (CAS No. 1247047-82-0) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrNC_{11}H_{14}BrN. The presence of the bromine atom and the cyclobutyl group influences its lipophilicity and biological interactions, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine substituent enhances the compound's ability to interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity. This interaction may lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on several key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can have implications for neurodegenerative diseases such as Alzheimer's. The compound's Ki values against AChE suggest potent inhibitory activity, which could be leveraged for therapeutic applications in cognitive disorders.
  • Carbonic Anhydrases (CA I and CA II) : The compound has shown effective inhibition against these isoenzymes, which are involved in various physiological processes including acid-base balance and respiration.
Enzyme Ki Value (nM)
Acetylcholinesterase6.54 ± 1.03
Carbonic Anhydrase I2.53 ± 0.25
Carbonic Anhydrase II15.05 ± 1.07

These values indicate that the compound could be a lead candidate for further development as an enzyme inhibitor in therapeutic contexts.

Anticancer Activity

In vitro studies have indicated that compounds related to this compound can exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

  • Study on Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated that the compound improved cognitive function and reduced neuroinflammation, suggesting potential as a therapeutic agent for neurodegenerative conditions.
  • Synthesis and Biological Evaluation : Research focusing on the synthesis of brominated anilines highlighted the efficiency of incorporating cyclobutyl groups to enhance biological activity. The study reported that derivatives similar to this compound showed improved selectivity towards target enzymes compared to non-brominated analogs.
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at the bromine position significantly affected enzyme inhibition potency, underscoring the importance of structural features in determining biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.